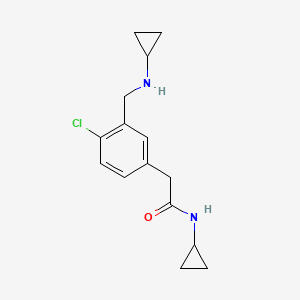
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, cyclopropyl groups, and an acetamide moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-benzaldehyde with cyclopropylamine to form 4-chloro-3-cyclopropylaminomethyl-benzaldehyde.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 4-chloro-3-cyclopropylaminomethyl-phenylmethanol.
Acetylation: The final step involves the acetylation of the phenylmethanol derivative with acetic anhydride in the presence of a catalyst, such as pyridine, to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used as a tool compound to study the effects of cyclopropyl groups on biological activity.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and chloro-substituted phenyl ring contribute to its binding affinity and selectivity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-aminomethyl-phenyl)-N-cyclopropyl-acetamide: Lacks the cyclopropylamine moiety.
2-(4-Chloro-3-cyclopropylaminomethyl-phenyl)-acetamide: Lacks the N-cyclopropyl group.
Propriétés
Formule moléculaire |
C15H19ClN2O |
|---|---|
Poids moléculaire |
278.78 g/mol |
Nom IUPAC |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H19ClN2O/c16-14-6-1-10(8-15(19)18-13-4-5-13)7-11(14)9-17-12-2-3-12/h1,6-7,12-13,17H,2-5,8-9H2,(H,18,19) |
Clé InChI |
KLDXCMFORZXQQY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=C(C=CC(=C2)CC(=O)NC3CC3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














